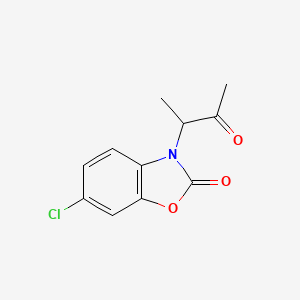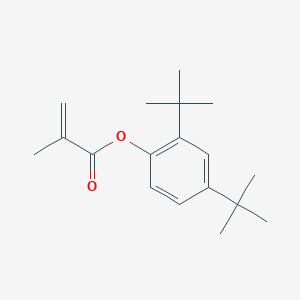
2,4-Di-tert-butylphenyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Di-tert-butylphenyl 2-methylprop-2-enoate is an organic compound that belongs to the class of phenyl esters. It is characterized by the presence of two tert-butyl groups attached to the phenyl ring and a 2-methylprop-2-enoate group. This compound is known for its stability and resistance to oxidation, making it valuable in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-butylphenyl 2-methylprop-2-enoate typically involves the esterification of 2,4-Di-tert-butylphenol with methacrylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include:
Temperature: 60-80°C
Solvent: Toluene or dichloromethane
Reaction Time: 4-6 hours
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves:
Raw Materials: 2,4-Di-tert-butylphenol and methacrylic acid
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Temperature Control: Maintained at 70°C
Purification: Distillation or recrystallization to obtain the pure ester
Análisis De Reacciones Químicas
Types of Reactions
2,4-Di-tert-butylphenyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2,4-Di-tert-butylquinone.
Reduction: Formation of 2,4-Di-tert-butylphenyl 2-methylpropan-2-ol.
Substitution: Formation of halogenated derivatives such as this compound bromide.
Aplicaciones Científicas De Investigación
2,4-Di-tert-butylphenyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Explored for its role in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance materials such as coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 2,4-Di-tert-butylphenyl 2-methylprop-2-enoate involves its ability to donate electrons and stabilize free radicals. This antioxidant property is attributed to the presence of tert-butyl groups, which provide steric hindrance and prevent oxidation. The compound interacts with molecular targets such as reactive oxygen species (ROS) and inhibits oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Di-tert-butylphenol
- 2,4-Di-tert-butylphenol
- 2,4-Di-tert-butyl-6-methylphenol
Uniqueness
2,4-Di-tert-butylphenyl 2-methylprop-2-enoate is unique due to its ester functional group, which imparts different chemical reactivity compared to its phenol counterparts. The presence of the 2-methylprop-2-enoate group enhances its application in polymer chemistry and materials science, making it a versatile compound in various fields.
Propiedades
Número CAS |
122919-15-7 |
|---|---|
Fórmula molecular |
C18H26O2 |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
(2,4-ditert-butylphenyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C18H26O2/c1-12(2)16(19)20-15-10-9-13(17(3,4)5)11-14(15)18(6,7)8/h9-11H,1H2,2-8H3 |
Clave InChI |
KPYGQTJIXFKOSY-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OC1=C(C=C(C=C1)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



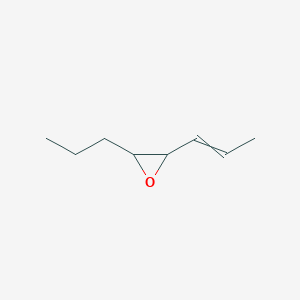
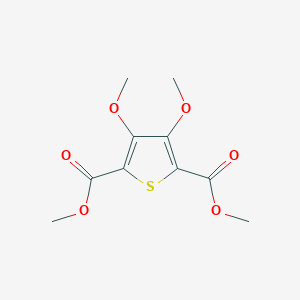
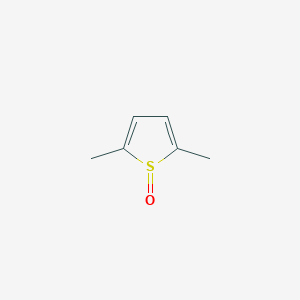




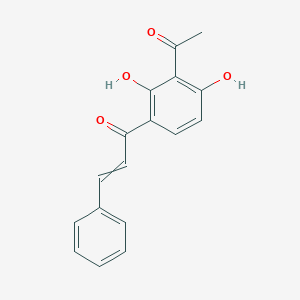


![2-Methyl-N-[3-(tributylstannyl)propyl]prop-2-enamide](/img/structure/B14292275.png)

